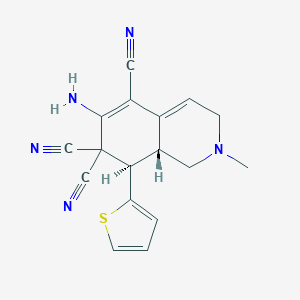![molecular formula C29H24N2O10S2 B391082 4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B391082.png)
4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE is a complex organic compound with the molecular formula C29H24N2O10S2 and a molecular weight of 624.6 g/mol
Preparation Methods
The synthesis of 4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, the nitrophenyl groups can be reduced to amines under suitable conditions, while the sulfonyl groups can participate in substitution reactions to form new sulfonate derivatives.
Scientific Research Applications
4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. Additionally, its unique chemical properties make it useful in industrial applications, such as the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The nitrophenyl and sulfonyl groups play a crucial role in these interactions, potentially affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
When compared to similar compounds, 4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE stands out due to its unique combination of functional groups and chemical properties. Similar compounds, such as 4-({4-[(4-Nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate, share some structural similarities but differ in their specific functional groups and reactivity . These differences can influence their applications and effectiveness in various research and industrial contexts.
Properties
Molecular Formula |
C29H24N2O10S2 |
|---|---|
Molecular Weight |
624.6g/mol |
IUPAC Name |
[4-[1-[4-(4-nitrophenyl)sulfonyloxyphenyl]cyclopentyl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C29H24N2O10S2/c32-30(33)23-7-15-27(16-8-23)42(36,37)40-25-11-3-21(4-12-25)29(19-1-2-20-29)22-5-13-26(14-6-22)41-43(38,39)28-17-9-24(10-18-28)31(34)35/h3-18H,1-2,19-20H2 |
InChI Key |
BJVQVDINDXXHEB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzoyl-7-chloro-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391000.png)
![2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B391004.png)

![1-benzoyl-7-chloro-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391006.png)




![1-benzoyl-7-chloro-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391014.png)
![1-acetyl-2-(2-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391017.png)
![3-(1-adamantylcarbonyl)-2-(2-iodophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391018.png)
![1-benzoyl-2-(4-bromophenyl)-7-chloro-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391020.png)

![1-benzoyl-7-chloro-2-{4-nitrophenyl}-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391022.png)
